4-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
4-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)butanamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a bromine atom on the benzothiazole ring and a phenylsulfonyl group attached to a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)butanamide typically involves multiple steps. One common method starts with the bromination of benzo[d]thiazole to introduce the bromine atom at the 6-position. This is followed by the formation of the butanamide chain through a series of reactions involving appropriate reagents and catalysts. The phenylsulfonyl group is then introduced via sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The bromine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. The bromine atom and the phenylsulfonyl group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(6-bromobenzo[d]thiazol-2-yl)acetamide: This compound is structurally similar but lacks the phenylsulfonyl group and has a shorter acetamide chain.
6-bromobenzo[d]thiazol-2(3H)-one: Another related compound with a different functional group at the 2-position.
Uniqueness
4-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)butanamide is unique due to the presence of both the bromine atom and the phenylsulfonyl group, which confer distinct chemical and biological properties. Its longer butanamide chain also differentiates it from other similar compounds, potentially affecting its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S2/c18-12-8-9-14-15(11-12)24-17(19-14)20-16(21)7-4-10-25(22,23)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZLIKMAHAKHDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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